2-(Cyclopent-1-en-1-yl)phenol
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Overview
Description
2-(Cyclopent-1-en-1-yl)phenol is an organic compound characterized by a phenol group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with phenol in the presence of a catalyst. This reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize efficient catalytic systems. These processes are designed to maximize yield while minimizing waste and energy consumption. The use of advanced technologies, such as continuous flow reactors, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopentylphenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced products like cyclopentylphenol, and various substituted phenols depending on the specific electrophile used in substitution reactions .
Scientific Research Applications
2-(Cyclopent-1-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenol group plays a crucial role in these interactions, as it can donate hydrogen atoms to neutralize reactive species .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: Similar in structure but lacks the phenol group.
Cyclopentylphenol: Similar but with a saturated cyclopentane ring instead of a cyclopentene ring.
Phenol: Lacks the cyclopentene ring but shares the phenol functional group.
Uniqueness
2-(Cyclopent-1-en-1-yl)phenol is unique due to the presence of both a phenol group and a cyclopentene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
72471-05-7 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)phenol |
InChI |
InChI=1S/C11H12O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8,12H,1-2,6H2 |
InChI Key |
RQAOZVMFUOJORU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC=CC=C2O |
Origin of Product |
United States |
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